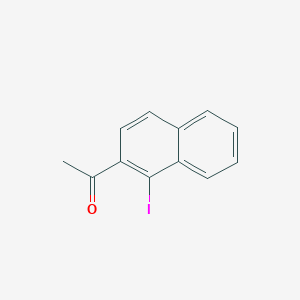

1-(1-iodonaphthalen-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-iodonaphthalen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSMPFQFWJCQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Iodonaphthalen 2 Yl Ethan 1 One

Direct Iodination Strategies

Direct iodination involves the reaction of a naphthalene-based precursor with an iodinating agent to introduce the iodine atom directly onto the aromatic ring. The choice of precursor and reaction conditions dictates the selectivity and efficiency of the synthesis.

Electrophilic Iodination of Naphthol Precursors

The hydroxyl group of a naphthol precursor, such as 2-acetyl-1-naphthol, is a powerful activating group that directs electrophilic substitution to specific positions on the naphthalene (B1677914) ring. This makes it a highly effective starting point for regioselective iodination.

Traditional solution-phase methods remain a staple for the synthesis of iodoarenes. An effective system for the iodination of activated and deactivated naphthalenes involves the use of molecular iodine (I₂) in combination with an oxidizing agent like sodium iodate (B108269) (NaIO₃) in an acidic medium. researchgate.net The reaction is typically conducted by heating the mixture in an aqueous acetic acid solution (e.g., 80/20 v/v). researchgate.net In this system, an electrophilic iodonium (B1229267) species (I⁺) is generated in situ, which is the active agent responsible for the iodination of the aromatic nucleus. researchgate.net The concentration of the reagents and the reaction temperature are critical parameters that are optimized to achieve effective iodination. researchgate.net

A study on the kinetics of naphthalene iodination revealed that the reactions are favored in media with a higher content of acetic acid. researchgate.net The general procedure involves heating the naphthalene substrate with the I₂-NaIO₃ system in aqueous acetic acid, followed by workup to isolate the iodinated product. researchgate.net

In a significant advancement towards environmentally benign synthesis, a solvent-free grinding method has been developed for the selective iodination of 2-acetyl-1-naphthol. This technique involves the mechanical grinding of the solid reactants at room temperature, which often leads to higher yields, milder reaction conditions, and simpler workup procedures compared to conventional methods. eurjchem.comresearchgate.netresearchgate.net

The reaction is carried out by grinding a mixture of 2-acetyl-1-naphthol and iodine in an open mortar with a pestle. A saturated solution of iodic acid is then added, and grinding is continued. researchgate.netresearchgate.net The reaction's progress can be monitored by thin-layer chromatography (TLC). Upon completion, excess iodine is neutralized with a sodium thiosulfate (B1220275) solution to yield the solid product. researchgate.netresearchgate.net This method selectively introduces the iodine atom at the electron-rich position para to the hydroxyl group, producing 1-(1-hydroxy-4-iodonaphthalen-2-yl)ethanone in high yield. eurjchem.comresearchgate.net The procedure is noted for being rapid, efficient, and environmentally friendly. researchgate.net

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Acetyl-1-naphthol | Iodine (I₂), Iodic Acid (HIO₃) | Grinding at Room Temperature | 1-(1-hydroxy-4-iodonaphthalen-2-yl)ethanone | 94% |

The principles of green chemistry have spurred research into alternative reaction media to replace volatile and toxic organic solvents. Deep Eutectic Solvents (DES) and Polyethylene Glycol (PEG-400) have emerged as promising green alternatives for various organic transformations, including those involving halogenation.

Deep Eutectic Solvents (DES) are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point significantly lower than that of its individual components. nih.govresearchgate.net They are often biodegradable, non-toxic, and inexpensive. nih.gov Studies have shown that iodine speciation in DES can form complexes like I₂Cl⁻ and I₃⁻, which can act as effective halogenating agents. rsc.org While specific application to 1-(1-iodonaphthalen-2-yl)ethan-1-one is not widely documented, DES based on components like choline (B1196258) chloride and organic acids have been successfully used as catalysts and media for reactions involving naphthols and phenols, suggesting their high potential for the iodination of naphthol precursors. nih.govresearchgate.netrsc.org

Polyethylene Glycol (PEG-400) is another non-toxic, recyclable, and efficient reaction medium. researchgate.netbohrium.com The combination of molecular iodine and PEG-400 has been shown to be a unique system for promoting reactions. It is believed that PEG can form a complex with iodine, generating an iodonium-triiodide ion pair that facilitates reactions like the cyclization of chalcones, which are structurally related to the precursors of the target molecule. rsc.org This iodine-PEG system has been successfully used for the synthesis of flavones from 2-hydroxyacetophenone, demonstrating its utility in transformations of aromatic ketones and suggesting its applicability for the iodination of acetyl-naphthols under metal-free conditions. rsc.org

Functionalization of Naphthalene Systems

An alternative to using naphthol precursors is the direct iodination of naphthalene systems that already contain the acetyl group, such as 2-acetylnaphthalene (B72118). These methods typically require specific reagents to activate the C-H bond for iodination. One effective reagent for this purpose is N-Iodosuccinimide (NIS), often activated by an acid. organic-chemistry.orgcalibrechem.comcommonorganicchemistry.com The reaction of aromatic compounds with NIS in the presence of a catalytic amount of an acid like trifluoroacetic acid can lead to regioselective iodination in excellent yields under mild conditions. organic-chemistry.org

| Substrate Type | Reagents | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Methoxy- or methyl-substituted aromatics | NIS, cat. Trifluoroacetic Acid | Mild, short reaction times | High regioselectivity and yield | organic-chemistry.org |

| General Aromatics | NIS | Acetonitrile, reflux | Common laboratory procedure | commonorganicchemistry.com |

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. While direct synthesis of this compound via this route is less common, related palladium-catalyzed reactions provide a strategic blueprint for its potential synthesis.

One potential strategy involves the palladium-catalyzed C-H iodination of a naphthalene derivative. Research has demonstrated that Pd(II)-catalyzed ortho-C-H iodination can be achieved using molecular iodine (I₂) as the sole oxidant. nih.gov These reactions often employ a directing group to achieve high regioselectivity. For instance, naphthalene substrates have been successfully iodinated using a Pd(OAc)₂ catalyst, demonstrating that C-H activation/iodination on a naphthalene core is feasible. nih.gov

Cross-Coupling Reactions Involving Iodo-Naphthalenes

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net The synthesis of aryl ketones, such as this compound, can be envisioned through several cross-coupling strategies, typically involving an organometallic reagent and an organohalide.

One plausible approach involves the Stille coupling, which utilizes an organotin reagent. For instance, a hypothetical reaction could involve the coupling of 1,2-diiodonaphthalene with an acetylating agent like acetyltributylstannane. Alternatively, a more common strategy would be to utilize a precursor that is more readily available and then introduce the iodine atom at a later stage.

The Suzuki-Miyaura coupling, which employs boronic acids or their esters, offers a milder and less toxic alternative. A potential route could start with 2-bromo-1-iodonaphthalene, where a selective coupling with a boronic acid derivative introduces the acetyl group precursor. However, a more direct synthesis of the target compound via cross-coupling would likely involve a starting material such as 1,2-diiodonaphthalene. In such a case, a selective mono-acylation would be required, which presents significant regioselectivity challenges.

The Sonogashira cross-coupling provides another pathway, particularly for introducing alkyne functionalities which can then be hydrated to form the desired ketone. nih.gov For example, a Sonogashira coupling of 1,2-diiodonaphthalene with a terminal alkyne like trimethylsilylacetylene, followed by desilylation and hydration, could yield the target ketone. The reactivity of iodo-substituted indoles in various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Heck couplings, has been well-documented, showcasing the broad applicability of these methods to related aromatic systems. nih.gov

Table 1: Potential Cross-Coupling Strategies for Aryl Ketone Synthesis

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| Stille Coupling | 1,2-Diiodonaphthalene | Acetyltributylstannane | Pd(PPh₃)₄ |

| Suzuki-Miyaura Coupling | 1,2-Diiodonaphthalene | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone | Pd(OAc)₂, SPhos |

| Sonogashira Coupling | 1,2-Diiodonaphthalene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI |

| Heck Coupling | 1-Iodonaphthalene (B165133) | Butyl vinyl ether | Pd(OAc)₂, P(o-tol)₃ |

Mechanistic Considerations in Palladium-Catalyzed Synthesis

The efficacy of palladium-catalyzed cross-coupling reactions stems from a well-understood catalytic cycle. While the specifics can vary depending on the reaction type (e.g., Suzuki, Stille, Heck), the fundamental steps generally include oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the iodo-naphthalene substrate. This is typically the rate-determining step and results in a Pd(II) intermediate. The high reactivity of the C-I bond makes iodo-naphthalenes excellent substrates for this step.

Transmetalation: In reactions like the Suzuki or Stille coupling, the organometallic coupling partner (e.g., organoboron or organotin reagent) transfers its organic group to the palladium center, displacing the halide. This step requires a base in the Suzuki reaction to facilitate the transfer.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Cascade reactions catalyzed by palladium represent a more complex and efficient synthetic tool. nih.gov For instance, a proposed mechanism for the formation of glycosides fused to pyridinones involves a tandem palladium aminocarbonylation followed by a palladium-catalyzed endo-dig cyclization. nih.gov Similarly, the synthesis of 2,3-diarylindoles can be achieved through a one-pot protocol that involves a sequence of a Sonogashira reaction, followed by intramolecular aminopalladation and a final cross-coupling step, all facilitated by a single palladium source. researchgate.net These examples highlight the potential for designing sophisticated, multi-step syntheses of complex molecules based on the fundamental principles of palladium catalysis.

Microwave-Assisted Synthetic Approaches

The application of microwave irradiation in organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and promote cleaner reactions. arabjchem.org These advantages are attributed to the efficient and rapid heating of the reaction mixture.

For the synthesis of this compound, microwave assistance could be beneficial in several potential steps. For example, a Friedel-Crafts acylation of 1-iodonaphthalene with acetyl chloride or acetic anhydride (B1165640) could be significantly expedited. Microwave-assisted synthesis has been successfully used to prepare 1-amidoalkyl-2-naphthols by condensing 2-naphthol (B1666908) with aldehydes and acetamide, achieving reaction times of just 3-6 minutes under solvent-free conditions. arabjchem.org

Furthermore, cross-coupling reactions themselves can be enhanced by microwave heating. The synthesis of substituted pyrroles via cyclocondensation reactions showed a significant improvement in yields when using microwave irradiation compared to conventional heating. mdpi.com Similarly, a one-pot microwave-assisted method for synthesizing hydantoins from amino acids demonstrated high efficiency and broad functional group tolerance, underscoring the power of this technology to drive reactions to completion rapidly. beilstein-journals.org The condensation of naphthalen-2-ol with 1,2-diaryldisulfanes is another example of a reaction involving the naphthalene core that benefits from microwave assistance. journal-vniispk.ru

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Reaction Type | Method | Typical Reaction Time | Typical Yield | Reference Principle |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Conventional Heating | Several hours | Moderate | arabjchem.org |

| Microwave Irradiation | Minutes | Good to Excellent | ||

| Palladium-Catalyzed Coupling | Conventional Heating | Hours to Days | Variable | mdpi.combeilstein-journals.org |

| Microwave Irradiation | Minutes to Hours | Often Improved |

Other Novel Synthetic Protocols

Beyond traditional cross-coupling and microwave-assisted methods, other novel protocols offer potential routes to this compound.

One of the most direct conceptual routes would be the Friedel-Crafts acylation of 1-iodonaphthalene . This reaction would involve treating 1-iodonaphthalene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The primary challenge in this approach is controlling the regioselectivity, as acylation could potentially occur at various positions on the naphthalene ring.

Another strategy involves the direct iodination of a precursor ketone . The synthesis could begin with the Friedel-Crafts acylation of naphthalene to produce a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene, which would then be separated. The isolated 2-acetylnaphthalene could then be subjected to direct iodination. Iodine-promoted oxidative cross-coupling reactions have been developed for the synthesis of complex heterocyclic systems. researchgate.net For example, a highly efficient and selective molecular iodine-promoted oxidative cross-coupling and annulation between 2-naphthols and methyl ketones has been reported to construct naphtho[2,1-b]furan-1(2H)-ones. nih.gov This demonstrates the utility of iodine in promoting C-C bond formation and functionalization adjacent to a ketone.

One-pot or domino reactions offer an elegant and efficient approach. A one-pot, three-component domino condensation of 2,3-dihydroxynaphthalene, triethylorthoformate, and heteroaryl amines has been used to synthesize novel anil-like compounds under solvent-free conditions, showcasing the potential for multi-component strategies in naphthalene chemistry. researchgate.net A similar multi-component approach could potentially be designed to assemble the target molecule. Furthermore, novel thermal and microwave-assisted routes to naphthalen-2(1H)-ones have been developed via an oxidative alkoxylation-ring-opening protocol, indicating that oxidative transformations of naphthalene derivatives are a fruitful area for developing new synthetic methods. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy measures the resonance frequencies of hydrogen nuclei, which are highly sensitive to their local electronic environment. The chemical shift (δ), reported in parts per million (ppm), indicates the type of proton and its proximity to electron-withdrawing or electron-donating groups.

For 1-(1-iodonaphthalen-2-yl)ethan-1-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the protons of the acetyl group. The acetyl group's methyl protons (–CH₃) would typically appear as a sharp singlet in the upfield region, likely around 2.7 ppm, deshielded by the adjacent carbonyl group.

The six aromatic protons on the naphthalene ring system would appear in the downfield region, typically between 7.5 and 8.5 ppm. Their exact chemical shifts and splitting patterns (multiplicities) are determined by their position relative to the iodo and acetyl substituents and their coupling interactions with neighboring protons. The proton at C8 is often shifted significantly downfield due to the peri-interaction with the substituent at C1. While specific, experimentally verified spectral data for this compound is not available in the cited literature, the expected chemical shifts can be predicted based on established principles.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (acetyl) | ~2.7 | Singlet (s) |

| Aromatic-H | ~7.5 - 8.5 | Multiplets (m) |

| H-8 | Potentially >8.0 | Doublet (d) or Multiplet (m) |

Note: The table indicates generalized expectations. Specific, experimentally determined values are not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shift of each signal reveals the nature of the carbon atom (e.g., alkyl, aromatic, carbonyl).

The spectrum is expected to show a total of 12 distinct signals. The carbonyl carbon (C=O) of the acetyl group would be the most deshielded, appearing significantly downfield, typically in the range of 195-205 ppm. The methyl carbon (–CH₃) of the acetyl group would be found in the upfield region. The ten carbons of the naphthalene ring would produce signals in the aromatic region (approximately 120-145 ppm). The carbon atom bearing the iodine (C1) would have its chemical shift influenced by the heavy atom effect of iodine, typically shifting it to a more upfield position than would be expected otherwise. The carbon attached to the acetyl group (C2) would also be clearly identifiable.

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~195 - 205 |

| C (naphthalene ring) | ~120 - 145 |

| C-I | Shift influenced by heavy atom effect |

| CH₃ (acetyl) | ~25 - 30 |

Note: The table indicates generalized expectations. Specific, experimentally determined values are not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons on the naphthalene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the placement of substituents on the naphthalene ring by showing correlations between the acetyl protons and the C2 and C3 carbons, for instance.

Detailed analysis of these 2D NMR spectra would provide a complete and unambiguous assignment of the entire molecular structure of this compound in solution.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent feature would be a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically found in the region of 1680-1700 cm⁻¹. The presence of aromatic C-H stretching vibrations would be indicated by bands above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Ketone) | 1680 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-I Stretch | 500 - 600 |

Note: The table indicates generalized expectations. Specific, experimentally determined values are not available in the searched literature.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides exact bond lengths, bond angles, and information about intermolecular interactions.

Single Crystal X-ray Diffraction

For a definitive solid-state structural analysis, a suitable single crystal of this compound would be grown and analyzed using a single-crystal X-ray diffractometer. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.

This analysis would confirm the connectivity established by NMR and provide precise measurements of all bond lengths and angles. For example, it would reveal any distortions in the planarity of the naphthalene ring caused by steric hindrance between the bulky iodo and acetyl substituents. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as C-H···O or π-π stacking, that stabilize the solid-state structure. While a study on the related compound 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one has been reported, crystallographic data for this compound is not present in the searched literature.

Table 4: Crystallographic Data Parameters from Single Crystal XRD

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the unit cell |

| Bond Lengths (Å) | Precise distances between atoms |

| Bond Angles (°) | Precise angles between atoms |

| Torsion Angles (°) | Conformation of the molecule |

Note: Experimental data for this compound is not available in the searched literature.

Crystal Packing and Intermolecular Interactions

The precise arrangement of molecules within a crystal lattice and the non-covalent interactions between them are fundamental to understanding the solid-state properties of a compound. For this compound, single-crystal X-ray diffraction studies would be the definitive method to elucidate these features.

However, based on extensive searches of available scientific literature, specific crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, have not been publicly reported.

In the absence of direct experimental data for this specific isomer, a general discussion of the expected intermolecular interactions can be proposed based on its molecular structure. The key functional groups present are the naphthalene ring system, the acetyl group, and the iodine substituent. These moieties would likely govern the crystal packing through a combination of weak intermolecular forces.

Expected interactions would include:

Van der Waals forces: These ubiquitous, non-specific interactions would be significant due to the large, polarizable naphthalene ring and the heavy iodine atom.

Dipole-dipole interactions: The carbonyl group (C=O) of the acetyl moiety introduces a significant dipole moment, which would lead to electrostatic interactions with neighboring molecules.

Halogen bonding: The iodine atom, being an electrophilic halogen, could potentially act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of the carbonyl group in adjacent molecules. This type of interaction (I···O) can be a significant directional force in crystal engineering.

A closely related compound, 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one , has been studied, and its crystal structure reveals a monoclinic system with the space group P21/n. bohrium.comresearchgate.netx-mol.com The packing in this related structure is stabilized by strong classical hydrogen bonds involving the hydroxyl group, as well as weaker intermolecular hydrogen bonding. bohrium.comresearchgate.netx-mol.com While informative, it is crucial to note that the substitution pattern and the presence of a hydroxyl group in this analog would lead to significantly different crystal packing and intermolecular interactions compared to the title compound.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and often providing structural information through fragmentation patterns.

For this compound (C₁₂H₉IO), the exact mass can be calculated. The expected molecular ion peak [M]⁺ would correspond to the sum of the atomic masses of its constituent atoms.

Table 1: Calculated Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₉IO |

| Monoisotopic Mass | 295.9698 u |

| Average Mass | 296.095 g/mol |

This data is calculated based on isotopic masses and is not from experimental results.

In a typical EI-MS experiment, the molecular ion ([C₁₂H₉IO]⁺) would be observed at an m/z value corresponding to its molecular weight. Further fragmentation would likely occur, with potential characteristic losses. Common fragmentation pathways for similar aromatic ketones include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at [M-15]⁺.

Loss of an acetyl group (-COCH₃): This would lead to a [M-43]⁺ fragment, corresponding to the iodonaphthalenyl cation.

Loss of iodine (-I): A fragment corresponding to [M-127]⁺ could also be possible.

Confirmation of the molecular formula is often achieved using high-resolution mass spectrometry (HRMS), which can measure m/z values to several decimal places, allowing for the unambiguous determination of the elemental composition.

Reactivity and Reaction Mechanisms of 1 1 Iodonaphthalen 2 Yl Ethan 1 One

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond on the naphthalene (B1677914) ring is the primary site for reactions involving the aryl halide portion of the molecule. The iodine atom's nature as an excellent leaving group, combined with the electronic properties of the aromatic system, dictates its reactivity in substitution, cross-coupling, and radical reactions.

Nucleophilic Substitution Pathways

Aryl iodides can undergo nucleophilic aromatic substitution (SNAr), a pathway where a nucleophile replaces the leaving group on the aromatic ring. fiveable.me The iodine atom in 1-(1-iodonaphthalen-2-yl)ethan-1-one is a proficient leaving group, making the C-I bond susceptible to nucleophilic attack. fiveable.me The reaction is further facilitated by the presence of the acetyl group at the adjacent position. This electron-withdrawing group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the substitution process, thereby increasing the reactivity of the aryl iodide toward nucleophiles. fiveable.me This allows for the formation of new carbon-heteroatom bonds, such as carbon-oxygen or carbon-nitrogen, through the displacement of the iodine atom. fiveable.me

Role in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The aryl iodide moiety is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. fiveable.me

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. yonedalabs.com Aryl iodides are highly reactive partners in this process. This compound can be coupled with a variety of aryl or vinyl boronic acids to synthesize complex biaryl and vinyl-naphthalene structures. The reaction typically involves a Pd(0) catalyst, which undergoes oxidative addition to the C-I bond, followed by transmetalation with the boronate complex and reductive elimination to yield the final product. yonedalabs.com Studies on the Suzuki-Miyaura coupling of bromonaphthalenes and naphthylboronic acids have demonstrated the utility of this reaction for creating sterically hindered binaphthalene derivatives. nih.govscispace.com The electronic nature of the substituents can influence reaction yields, with electron-donating groups on the coupling partner often leading to higher yields. researchgate.net

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) sources with phosphine (B1218219) ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water | Room Temp. to 120 °C |

| Sonogashira | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | THF, DMF | Room Temp. to 100 °C |

This table presents typical conditions for Suzuki-Miyaura and Sonogashira reactions involving aryl iodides.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org It utilizes a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org this compound would readily participate in this reaction, with the high reactivity of the C-I bond allowing the coupling to proceed under mild conditions, often at room temperature. libretexts.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes. libretexts.org

Radical Chemistry Involving the Aryl Halide

The relatively weak C-I bond (bond dissociation energy of ~67 kcal/mol for iodobenzene) allows this compound to participate in radical chemistry. nih.gov Aryl radicals can be generated from aryl iodides through several methods, including photolysis or in the presence of transition metal catalysts under light irradiation. nih.gov These highly reactive aryl radical intermediates can then undergo a variety of transformations, such as hydrogen atom abstraction or addition to multiple bonds. nih.gov For instance, aryl radicals generated from aryl iodides can be used in radical-induced deiodination reactions or in the formation of new C-C bonds. acs.org The generation of aryl radicals from arylhydrazines and iodine provides another pathway, where an arenediazonium salt intermediate undergoes a single-electron transfer from an iodide anion to produce the aryl radical. nih.gov

Reactivity of the Acetyl Group

The acetyl group (-COCH₃) provides a second center of reactivity, primarily involving the carbonyl carbon and the adjacent acidic α-hydrogens.

Condensation Reactions (e.g., Claisen-Schmidt, Schiff Base Formation)

Claisen-Schmidt Condensation: This reaction is a base-catalyzed aldol condensation between a ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org The acetyl group of this compound can be deprotonated by a base (like NaOH or KOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. taylorandfrancis.com Subsequent dehydration yields a chalcone (B49325), or an α,β-unsaturated ketone. Reactions using the closely related 2-acetylnaphthalene (B72118) demonstrate its utility in synthesizing various chalcone derivatives. asianinstituteofresearch.orgresearchgate.netijpsjournal.com These reactions are often efficient and can be promoted by conventional heating or microwave irradiation. asianinstituteofresearch.org

| Reactant 1 | Reactant 2 (Aldehyde) | Product Type | Reference |

| 2-Acetylnaphthalene | Tetrazolo{1,5-a}quinoline-4-carbaldehyde | Chalcone | asianinstituteofresearch.org |

| 2-Acetylnaphthalene | Various Benzaldehydes | Chalcone Derivatives | researchgate.netijpsjournal.com |

| 1-(1-Hydroxynaphthalen-2-yl)ethanone | Various Diamines | Schiff Base | researchgate.net |

| Naphtha[1,2-d]thiazol-2-amine | Various Aromatic Aldehydes | Schiff Base | nih.gov |

This table provides examples of condensation reactions involving naphthalene-based ketones and amines, which are analogous to the expected reactivity of this compound.

Schiff Base Formation: A Schiff base is a compound containing a carbon-nitrogen double bond (azomethine group), typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nih.gov this compound can react with primary amines under acid catalysis to form the corresponding Schiff base derivatives. This reaction is fundamental in the synthesis of various ligands used in coordination chemistry and in the development of biologically active molecules. nih.govnih.gov Naphthalene-based ketones and aldehydes are widely used precursors for a variety of Schiff bases. researchgate.netasianpubs.org

Enolization and α-Functionalization

The methyl protons of the acetyl group are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, one of these protons can be removed to form a nucleophilic enolate intermediate. This enolate is a key intermediate that allows for the functionalization of the α-carbon. researchgate.net

This process enables a range of α-functionalization reactions:

α-Halogenation: The enolate can react with electrophilic halogen sources (e.g., Br₂, NBS) to introduce a halogen atom at the α-position.

α-Alkylation: Reaction of the enolate with alkyl halides results in the formation of a new carbon-carbon bond at the α-position.

α-Oxygenation: Enolates can be oxidized using various reagents, including peroxides or oxaziridines, to introduce a hydroxyl group at the α-position. researchgate.net

These transformations are powerful methods for elaborating the structure of the acetyl side chain, providing access to a wide variety of derivatives. researchgate.net

Mechanistic Investigations of Transformations

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available research, the reactivity of this compound can be understood by examining mechanistic investigations of analogous transformations involving structurally similar molecules, particularly o-iodoaryl ketones. The key transformations of this compound likely involve intramolecular cyclization, often facilitated by transition metal catalysis, to form various heterocyclic systems. The following discussion outlines plausible mechanistic pathways based on studies of related compounds.

One of the most probable transformations for this compound is palladium-catalyzed intramolecular annulation. This type of reaction is common for o-haloaryl ketones and anilines and typically proceeds through a series of well-established steps. organic-chemistry.orgnih.govnih.gov The catalytic cycle is generally initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species. This is followed by coordination and insertion of a reacting partner, or in the case of an intramolecular reaction, cyclization involving a nucleophilic attack from a suitably positioned group.

In the context of this compound, a plausible intramolecular reaction could be the formation of a five-membered ring, leading to a substituted benzonaphthofuran derivative. The mechanism for such a transformation, by analogy to the palladium-catalyzed annulation of 2-haloanilines and ketones, can be postulated to occur via two primary competing pathways: one involving enolate arylation and the other involving nucleophilic addition to the carbonyl group. nih.gov

A generalized mechanistic scheme for a palladium-catalyzed intramolecular cyclization of this compound is presented below:

Oxidative Addition: The catalytic cycle would commence with the oxidative addition of the C-I bond of this compound to a Pd(0) complex, forming a Pd(II)-aryl intermediate.

Enolate Formation: In the presence of a base, the acetyl group can be deprotonated to form an enolate.

Intramolecular Cyclization: The enolate can then undergo an intramolecular nucleophilic attack on the palladium-bound naphthalene ring.

Reductive Elimination: The resulting palladacycle would then undergo reductive elimination to furnish the cyclized product and regenerate the Pd(0) catalyst.

The choice of ligand, base, and solvent is crucial in directing the reaction towards the desired product and influencing the operative mechanism. For instance, in the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, the use of dppp as a ligand and DBU as a base in NMP solvent was found to be optimal. organic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)2 | dppp | DBU | NMP | up to 91 | organic-chemistry.org |

Furthermore, photochemical transformations could also be envisaged for this compound. Computational studies on the photouncaging of 1-acyl-7-nitroindoline have revealed complex reaction pathways, including cyclization and migration reactions, proceeding through excited states. chemrxiv.org The presence of both a carbonyl group and an iodo-naphthalene moiety in this compound suggests that photochemical induction could lead to unique cyclization pathways, potentially involving radical intermediates or excited state intramolecular proton transfer.

Derivatives and Analogues of 1 1 Iodonaphthalen 2 Yl Ethan 1 One

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant synthetic intermediates and are commonly prepared via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. wikipedia.orguwindsor.ca For 1-(1-iodonaphthalen-2-yl)ethan-1-one, the reaction proceeds by forming an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of a substituted benzaldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone system of the chalcone.

The general synthetic protocol involves dissolving this compound and a chosen aromatic aldehyde in a solvent like methanol (B129727) or ethanol. scholarsresearchlibrary.com A base, typically a strong hydroxide (B78521) like potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature. uwindsor.ca The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by acidifying the reaction mixture, which causes the chalcone derivative to precipitate. wikipedia.org

| Reactant A | Reactant B (Example Aldehydes) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | KOH / Methanol, Room Temp | (E)-1-(1-iodonaphthalen-2-yl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | KOH / Methanol, Room Temp | (E)-1-(1-iodonaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Nitrobenzaldehyde | KOH / Methanol, Room Temp | (E)-1-(1-iodonaphthalen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

Formation of Schiff Base Ligands

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound (a ketone or aldehyde). nih.gov The reaction of this compound with a primary amine leads to the formation of a Schiff base ligand. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. nih.govthieme-connect.de

The synthesis is generally straightforward, often involving the mixing of equimolar amounts of the ketone and a primary amine in a solvent such as ethanol. The reaction can be catalyzed by the addition of a small amount of acid. biosynth.com The formation of the imine bond is a reversible reaction where water is eliminated. The resulting Schiff base ligands derived from this compound possess multiple coordination sites: the imine nitrogen and potentially the oxygen from a hydroxyl group on the amine part, making them versatile for creating organometallic complexes. nih.govthieme-connect.de

| Ketone | Amine (Example) | Conditions | Product Type |

|---|---|---|---|

| This compound | Aniline (B41778) | Ethanol, Acid catalyst, Reflux | N-(1-(1-iodonaphthalen-2-yl)ethylidene)aniline |

| This compound | 2-Aminoethanol | Ethanol, Reflux | 2-((1-(1-iodonaphthalen-2-yl)ethylidene)amino)ethan-1-ol |

| This compound | Ethylenediamine | Ethanol, Reflux | Bis-Schiff base ligand |

Organometallic Derivatives (e.g., Phosphonates)

The carbon-iodine bond on the naphthalene (B1677914) ring is a key site for forming organometallic derivatives, particularly through palladium-catalyzed cross-coupling reactions. One important transformation is the synthesis of aryl phosphonates. While the classical Michaelis-Arbuzov reaction is typically used for converting alkyl halides to phosphonates, it is generally ineffective for unactivated aryl halides. nih.govbiosynth.com

The Hirao reaction, however, provides an efficient route for the palladium-catalyzed cross-coupling of aryl halides with H-phosphonates, such as dialkyl phosphites, to form aryl phosphonate (B1237965) esters. wikipedia.orguwindsor.caresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from Pd(OAc)₂, with a phosphine (B1218219) ligand. princeton.edu An organic base, like triethylamine, is used to facilitate the reaction. wikipedia.orgthieme-connect.de This method allows for the direct formation of a C(sp²)-P bond at the 1-position of the naphthalene ring, converting this compound into a diethyl (2-acetylnaphthalen-1-yl)phosphonate derivative.

| Aryl Halide | Phosphorus Reagent | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | Diethyl phosphite | Pd(OAc)₂ / PPh₃ | Triethylamine | Diethyl (2-acetylnaphthalen-1-yl)phosphonate |

Heterocyclic Annulation Products (e.g., Indoles, Fluoranthenes)

The ortho relationship between the iodo and acetyl substituents makes this compound an ideal precursor for synthesizing fused heterocyclic and polycyclic aromatic systems through intramolecular cyclization reactions.

Indole (B1671886) Synthesis: Fused indole derivatives can be synthesized through palladium-catalyzed heteroannulation reactions. A plausible strategy involves the initial formation of an enamine or imine by reacting the ketone with a suitable amine, such as an aniline derivative. The resulting intermediate can then undergo an intramolecular palladium-catalyzed C-N bond formation (an aza-Heck or Buchwald-Hartwig type reaction) to construct the fused pyrrole (B145914) ring, leading to a benzo[g]indole derivative. The Larock indole synthesis, which couples an o-iodoaniline with an alkyne, exemplifies the power of palladium catalysis in constructing indole rings. scholarsresearchlibrary.com A related intramolecular strategy starting from the iodo-ketone is highly feasible.

Fluoranthene (B47539) Synthesis: Fluoranthenes are polycyclic aromatic hydrocarbons that can be formed via intramolecular C-H arylation, a type of Heck reaction. wikipedia.orgprinceton.edu To synthesize a fluoranthene derivative from this compound, the acetyl group must first be converted into a reactive tether. For example, a Wittig reaction can transform the acetyl group into a vinyl group, yielding 1-iodo-2-(prop-1-en-2-yl)naphthalene. This intermediate, possessing a tethered alkene and an aryl iodide in the correct proximity, can then undergo an intramolecular Heck reaction. wikipedia.orgthieme-connect.de The palladium catalyst facilitates an oxidative addition into the C-I bond, followed by migratory insertion of the tethered alkene and subsequent elimination to form the new six-membered ring, yielding the fluoranthene core.

| Target Heterocycle | Key Intermediate | Proposed Reaction | Catalyst |

|---|---|---|---|

| Benzo[g]indole derivative | N-Aryl imine/enamine of the starting ketone | Intramolecular Pd-catalyzed C-N Coupling | Pd(OAc)₂ / Phosphine Ligand |

| Fluoranthene derivative | 1-Iodo-2-(prop-1-en-2-yl)naphthalene | Intramolecular Heck Reaction | Pd(OAc)₂ / Phosphine Ligand |

Structure-Reactivity Correlations in Derivatives

The chemical behavior of derivatives of this compound is intrinsically linked to the interplay between the naphthalene core and its substituents.

Chalcone Derivatives: The reactivity of the α,β-unsaturated ketone system in the synthesized chalcones is influenced by the bulky 1-iodo-2-naphthyl group. This group can exert steric effects that modulate the accessibility of the Michael addition site (the β-carbon) to nucleophiles. Electronically, the iodonaphthyl group's properties, combined with those of the second aromatic ring, determine the electrophilicity of the carbonyl carbon and the β-carbon, affecting reaction rates and pathways.

Schiff Base Ligands: The coordination properties of the Schiff base ligands are dictated by the steric hindrance around the azomethine nitrogen imposed by the 1-iodonaphthyl substituent. This steric bulk can influence the geometry and stability of the resulting metal complexes, potentially favoring specific coordination numbers or geometries and affecting the catalytic activity of the complex if used in further reactions.

Organometallic and Annulation Reactions: The success and efficiency of palladium-catalyzed reactions are highly dependent on the electronic and steric environment of the C-I bond. The adjacent acetyl group is electron-withdrawing, which can facilitate the oxidative addition of palladium(0) into the C-I bond, a rate-determining step in many cross-coupling cycles like the Hirao and Heck reactions. princeton.edu In intramolecular annulations, the fixed geometry of the naphthalene scaffold ensures the reacting groups (the C-I bond and the tethered reactive group) are held in a favorable conformation for cyclization, reducing the entropic barrier and promoting efficient ring formation. princeton.edu The regioselectivity of these annulations is largely predetermined by the starting substitution pattern.

Computational and Theoretical Studies

Applications in Advanced Organic Synthesis

As a Building Block for Complex Polycyclic Aromatic Hydrocarbons

The synthesis of extended, complex polycyclic aromatic hydrocarbons (PAHs) relies on efficient methods for forming carbon-carbon bonds. The aryl iodide moiety of 1-(1-iodonaphthalen-2-yl)ethan-1-one makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to this field.

Detailed research findings indicate that iodoarenes are highly reactive partners in these transformations. Two of the most significant reactions in this context are the Sonogashira and Suzuki-Miyaura couplings.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Using this compound, chemists can attach various alkyne-containing fragments to the naphthalene (B1677914) core. rsc.orgresearchgate.net These resulting alkynylnaphthalenes are pivotal intermediates that can undergo further cyclization reactions to build larger, fused aromatic systems or can be used to create extended π-conjugated structures. nih.gov The reaction is known for its mild conditions, often proceeding at room temperature with an amine base. wikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. researchgate.netresearchgate.net It is an exceptionally versatile method for constructing biaryl linkages. nih.gov By reacting this compound with various arylboronic acids, new aromatic rings can be directly appended to the naphthalene system, effectively expanding the polycyclic framework in a controlled manner. One-pot tandem Sonogashira/Suzuki-Miyaura reactions have also been developed, further streamlining the synthesis of complex biaryl acetylene (B1199291) compounds. nii.ac.jp

Table 1: Key Cross-Coupling Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed | Application |

|---|---|---|---|---|---|

| Sonogashira Coupling | This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C(sp²)-C(sp) | Synthesis of alkynylnaphthalenes, PAH precursors wikipedia.orgorganic-chemistry.org |

Intermediacy in the Synthesis of Functional Organic Materials

The same cross-coupling reactions that enable the synthesis of complex PAHs also allow for the creation of functional organic materials with tailored electronic and photophysical properties. The ability to extend the π-conjugated system of the naphthalene core is central to this application.

By strategically choosing the coupling partners for this compound, materials with specific functions can be designed. For instance, Sonogashira coupling is frequently employed to synthesize conjugated polymers and dendrimers used in molecular electronics. researchgate.net The introduction of different aryl or alkynyl groups can tune the energy levels (HOMO/LUMO) of the resulting molecule, impacting its color, fluorescence, and charge-transport properties. Such molecules have potential applications as:

Fluorescent Dyes and Sensors: The incorporation of π-conjugated spacers via coupling reactions can lead to new fluorescent dyes with large Stokes shifts and solvatochromic properties. researchgate.net Aryloxazolines, which can be synthesized from iodo-containing precursors, have been investigated as highly selective fluorescent sensors for metal ions like Zn²⁺. researchgate.net

Organic Electronics: The construction of well-defined conjugated oligomers and polymers through iterative Suzuki or Sonogashira couplings is a cornerstone of materials science, leading to active components for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Role in Chiral Synthesis (if chiral derivatives are formed)

While the parent molecule this compound is achiral, its ketone functionality provides a direct entry point into chiral chemistry. The carbonyl group can be transformed into a stereocenter, leading to valuable chiral derivatives.

The most straightforward transformation is the asymmetric reduction of the ketone to a secondary alcohol, 1-(1-iodonaphthalen-2-yl)ethanol. This reaction creates a new stereocenter at the carbinol position.

Asymmetric Reduction: Using chiral catalysts or reagents, the ketone can be reduced to either the (R) or (S) enantiomer of the corresponding alcohol with high enantioselectivity. This approach is analogous to the copper-catalyzed intramolecular reductive cyclization of ketone-containing dienes to produce biologically active 1,2-dihydronaphthalene-1-ol derivatives with excellent enantio- and diastereoselectivity. nih.gov

The resulting chiral alcohol is a valuable building block. Optically active 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives are widely used as chiral ligands and auxiliaries in asymmetric synthesis, highlighting the importance of chiral naphthalene-based scaffolds. nih.gov The chiral derivatives obtained from this compound could similarly be used as precursors for chiral ligands or as key intermediates in the total synthesis of complex, enantiomerically pure molecules like natural products or pharmaceuticals. nih.govnih.gov

Table 2: Chiral Derivatization

| Starting Moiety | Transformation | Product Moiety | Stereochemistry | Potential Application |

|---|

Precursor for Bioisostere Development (e.g., fluorinated analogues)

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov The modification of a lead compound with a bioisostere is a common strategy to enhance its pharmacokinetic or pharmacodynamic profile. This compound is a suitable precursor for creating such analogues.

Fluorinated Analogues: The substitution of hydrogen or other halogens with fluorine is a prevalent strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity. soton.ac.ukmdpi.com The aryl iodide in this compound can serve as a precursor for introducing fluorine onto the naphthalene ring, either through direct nucleophilic substitution (if the ring is sufficiently activated) or via transition-metal-catalyzed fluorination reactions. The resulting fluorinated naphthalenes are valuable motifs for medicinal chemistry research.

Arene Bioisosteres: A more advanced concept involves replacing an entire aromatic ring with a saturated, three-dimensional scaffold to improve properties like solubility and metabolic stability while maintaining the crucial vector orientation of substituents. Saturated cages like bicyclo[1.1.1]pentanes (BCPs) and bicyclo[3.1.1]heptanes (BCHeps) have been developed as bioisosteres for para- and meta-substituted benzene (B151609) rings, respectively. researchgate.netchemrxiv.org The naphthalene core of this compound could be a starting point for designing and synthesizing novel bioisosteres that mimic the spatial arrangement of the ortho-disubstituted naphthalene ring.

Table 3: Bioisostere Development Strategies

| Modification | Strategy | Target Moiety | Goal |

|---|---|---|---|

| Fluorination | Halogen-exchange or catalyzed fluorination | Iodine on naphthalene ring | Modulate lipophilicity, improve metabolic stability soton.ac.ukmdpi.com |

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. nih.gov Future research should prioritize the development of "green" synthetic pathways to 1-(1-iodonaphthalen-2-yl)ethan-1-one, moving away from traditional methods that may rely on hazardous reagents and solvents.

Key areas for investigation include:

Eco-friendly Solvents and Catalysts: Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of Lewis acids and volatile organic solvents. Research should focus on replacing these with more sustainable alternatives. For instance, the use of bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has proven effective for the synthesis of aryl ketones. rsc.org Furthermore, employing solid acid catalysts, such as zeolites, offers the advantages of being reusable and reducing waste. researchgate.netresearchgate.net Investigating the applicability of these catalysts for the acylation of 1-iodonaphthalene (B165133) would be a significant step forward.

Alternative Energy Sources: Microwave-assisted organic synthesis and photochemical methods can significantly reduce reaction times and energy consumption. acs.org Exploring photo-induced iodination or acylation reactions on the naphthalene (B1677914) core could lead to more energy-efficient and atom-economical synthetic routes.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product. This involves exploring catalytic cycles that minimize the generation of stoichiometric byproducts, a core principle of green chemistry. google.com

| Sustainable Approach | Potential Advantage | Relevant Research Area |

| Use of bio-derived solvents (e.g., 2-MeTHF) | Reduced environmental impact, lower toxicity. rsc.org | Acylation of 1-iodonaphthalene. |

| Heterogeneous catalysis (e.g., Zeolites) | Catalyst recyclability, simplified product purification. researchgate.netresearchgate.net | Friedel-Crafts acylation. |

| Photochemical Synthesis | Milder reaction conditions, potential for novel reactivity. acs.org | Iodination and acylation of naphthalene. |

| High Atom Economy Reactions | Reduced waste generation, increased efficiency. google.com | Development of catalytic C-H functionalization routes. rsc.org |

Exploration of Novel Reactivity Patterns

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. The aryl-iodide bond is a particularly valuable functional group for modern cross-coupling chemistry, while the acetyl group offers a site for a variety of classical and contemporary reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) complexes, making the compound an excellent substrate for a range of powerful C-C bond-forming reactions. solubilityofthings.com

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids would yield 1-(1-aryl-naphthalen-2-yl)ethan-1-one or 1-(1-vinyl-naphthalen-2-yl)ethan-1-one derivatives, respectively. researchgate.netmasterorganicchemistry.comresearchgate.net This provides a modular approach to biaryl and styrenyl naphthalene systems. The stereochemical outcome of such reactions can sometimes be controlled by the choice of ligand. beilstein-journals.org

Heck Reaction: Coupling with alkenes offers a direct route to substituted naphthalenes with extended conjugation, forming new C-C bonds at the 1-position of the naphthalene ring. wikipedia.orgorganic-chemistry.orgwikipedia.org

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would produce 1-(1-(alkynyl)naphthalen-2-yl)ethan-1-one derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org These products are valuable precursors for more complex aromatic systems and materials. sigmaaldrich.com

Reactivity of the Acetyl Group: The ketone functionality can be readily transformed. Future work could explore condensation reactions to form chalcone-like structures, reduction to the corresponding alcohol, or oxidation via the Baeyer-Villiger reaction to form an ester. These transformations significantly expand the library of accessible derivatives.

Tandem and Multicomponent Reactions: The presence of two distinct reactive sites allows for the design of tandem or multicomponent reactions where both the iodo and acetyl groups participate sequentially, enabling the rapid construction of complex molecular architectures from simple precursors. rsc.org

| Reaction Type | Reactant | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | 1-Aryl-2-acetylnaphthalenes |

| Heck Reaction | Alkene | 1-Alkenyl-2-acetylnaphthalenes |

| Sonogashira Coupling | Terminal alkyne | 1-Alkynyl-2-acetylnaphthalenes |

| Condensation | Aldehyde | Naphthalene-based chalcones |

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. researchgate.net The synthesis and subsequent functionalization of this compound are well-suited for adaptation to continuous-flow processes.

Improved Reaction Control and Safety: Many reactions, such as those involving organometallics or diazonium salts, can be hazardous on a large scale in batch reactors. acs.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature and mixing, mitigating risks associated with exothermic events or the handling of unstable intermediates. uni-muenchen.deproquest.com

Enhanced Efficiency and Scalability: Continuous-flow systems can significantly shorten reaction times from hours to minutes. researchgate.net The synthesis of aryl ketones and naphthalimide derivatives has been successfully demonstrated in flow, achieving high throughput. rsc.orgresearchgate.net This approach would allow for the on-demand and scalable production of this compound and its derivatives.

Advanced Materials Science Applications (excluding biological/clinical)

Naphthalene-based compounds are integral components in the field of materials science, finding use in organic electronics and as fluorescent probes. nih.govgoogle.com The unique substitution pattern of this compound makes it a promising building block for novel functional materials.

Organic Semiconductors: The naphthalene core is an electron-rich aromatic system that can be incorporated into larger conjugated structures. Through cross-coupling reactions at the iodo position (e.g., Sonogashira or Suzuki), this compound can serve as a monomer or key intermediate for the synthesis of polymers or small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.comresearchgate.netsigmaaldrich.com The acetyl group can be used to tune solubility or to be further modified to adjust the electronic properties of the final material.

Fluorescent Materials: Functionalized naphthalenes often exhibit interesting photophysical properties, including high fluorescence quantum yields. google.com The extended π-systems that can be constructed from this compound could lead to new fluorescent dyes with applications as sensors or in organic light-emitting diodes (OLEDs). sigmaaldrich.com

Functional Polymers: The acetyl group represents a potential point for polymerization. For instance, it could be converted into a vinyl group, which could then undergo polymerization. Alternatively, the ketone could be a site for creating polymers with specific functionalities, such as base-soluble polymers for photoresist applications. google.comscholars.direct

| Application Area | Key Feature of the Compound | Potential Material |

| Organic Electronics | Naphthalene core, sites for C-C coupling. sigmaaldrich.com | Conjugated polymers, small molecule semiconductors. |

| Fluorescent Materials | Extendable π-system via the iodo group. google.com | Solvatochromic dyes, OLED emitters. |

| Functional Polymers | Reactive acetyl group for modification/polymerization. google.com | Photoresists, specialty polymers. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-iodonaphthalen-2-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation of naphthalene derivatives followed by Friedel-Crafts acylation. For example, iodination at the 1-position of naphthalene can be achieved using iodine monochloride (ICl) in acetic acid, followed by acetylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio for ICl) and temperature (60–80°C). Side reactions, such as di-iodination, may occur if excess iodine is used. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the mono-iodinated product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR can confirm the acetyl group (singlet at δ ~2.6 ppm) and naphthalene protons (aromatic multiplet patterns). ¹³C NMR identifies the carbonyl carbon (~205 ppm) and iodine-induced deshielding effects on adjacent carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (calculated for C₁₂H₁₀IO: 320.9804).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL for refinement is recommended .

Q. How does the iodine substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The iodine atom acts as an electron-withdrawing group due to its inductive effect, deactivating the naphthalene ring toward electrophilic substitution. Computational studies (DFT at B3LYP/6-31G*) can map electron density distribution, revealing reduced reactivity at the 2-position compared to non-halogenated analogs. Experimentally, iodine’s steric bulk may hinder nucleophilic attacks at the acetyl carbonyl group, requiring harsher conditions for reactions like nucleophilic acyl substitution .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved during refinement?

- Methodological Answer : Discrepancies in thermal parameters or bond lengths often arise from disorder or twinning. Using SHELXL’s TWIN/BASF commands allows modeling of twinned data. For disorder, PART and SUMP instructions can partition occupancies. High-resolution data (≤0.8 Å) and restraints (e.g., SIMU for similar ADPs) improve model accuracy. Cross-validation via R-free (5% data excluded) ensures unbiased refinement .

Q. What strategies address contradictions in biological activity data for iodinated naphthalenone derivatives?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line specificity) or impurity interference. Standardized protocols include:

- Purity Validation : HPLC with UV/Vis detection (λ = 254 nm) to confirm ≥98% purity.

- Dose-Response Curves : IC₅₀ determination across 3+ independent experiments with positive controls (e.g., doxorubicin for cytotoxicity).

- Target Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (Kd) for suspected targets .

Q. How can computational methods predict the regioselectivity of further functionalization in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict reactive sites. Fukui indices (f⁺ for electrophilic attack) identify electron-rich regions. For example, the 4-position of the naphthalene ring may show higher nucleophilicity than the iodinated 1-position. Transition-state modeling (IRC analysis) further validates proposed reaction pathways .

Q. What are the challenges in interpreting HSQC and HMBC spectra for this compound, and how can they be mitigated?

- Methodological Answer : Signal overlap in aromatic regions complicates assignment. Strategies include:

- Selective 1D Experiments : ¹H-¹³C HSQC-TOCSY for crowded regions.

- Variable Temperature NMR : Reduces broadening caused by slow rotation of the acetyl group.

- Sparse Sampling : Non-uniform sampling (NUS) in 2D experiments enhances resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.